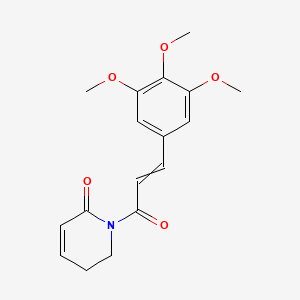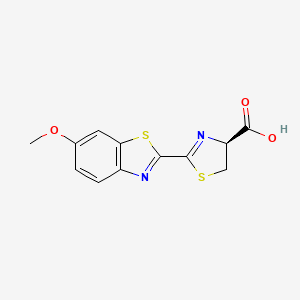
Cyclotheonellazole A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotheonellazole A is a natural macrocyclic peptide first discovered in the marine sponge Theonella affinis swinhoei. It is known for its potent elastase inhibitory activity, making it a promising candidate for therapeutic applications, particularly in the treatment of acute lung injury and acute respiratory distress syndrome .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Cyclotheonellazole A involves a 24-step linear process. Key reactions include three-component Mannich-type reactions and two late-stage oxidations . Another efficient synthetic route features the preparation of O-pivaloyl-protected α-hydroxy-β-amino amides and a one-pot process to introduce the challenging thiazole moiety .
Industrial Production Methods
The convergent synthesis approach, which yields high stereoselectivity and efficiency, is particularly promising for industrial applications .
化学反応の分析
Types of Reactions
Cyclotheonellazole A undergoes various chemical reactions, including:
Oxidation: Late-stage oxidations are crucial in its synthesis.
Substitution: Introduction of the thiazole moiety involves substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include Dess-Martin periodinane and Swern oxidation reagents.
Substitution: Reagents such as thionyl chloride and triethylamine are used to introduce the thiazole moiety.
Major Products
The major product of these reactions is this compound itself, along with its analogues, which are synthesized to study structure-activity relationships .
科学的研究の応用
Cyclotheonellazole A has a wide range of scientific research applications:
作用機序
Cyclotheonellazole A exerts its effects by inhibiting elastase, an enzyme involved in the breakdown of elastin. The compound forms a complex with elastase, likely involving a tetrahedral transition state with the Ser195-OH and the α-keto group of this compound . This inhibition reduces elastase activity, thereby preventing tissue damage and inflammation .
類似化合物との比較
Cyclotheonellazole A is unique among elastase inhibitors due to its potent activity and macrocyclic structure. Similar compounds include:
Cyclotheonellazole B: Contains leucine instead of 2-aminopentanoic acid, with an IC50 value of 0.10 nM.
Cyclotheonellazole C: Contains homoalanine instead of 2-aminopentanoic acid, with an IC50 value of 0.099 nM.
These compounds share similar inhibitory activities but differ in their amino acid compositions, highlighting the structural diversity and potential for optimization in drug development .
特性
分子式 |
C44H54N9NaO14S2 |
|---|---|
分子量 |
1020.1 g/mol |
IUPAC名 |
sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate |
InChI |
InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1 |
InChIキー |
LPCQOONMZQYYDO-RKVQIRNHSA-M |
異性体SMILES |
CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+] |
正規SMILES |
CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


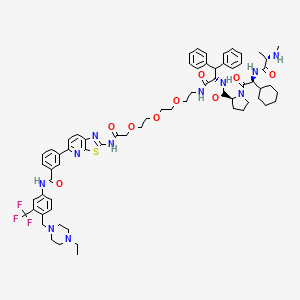
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

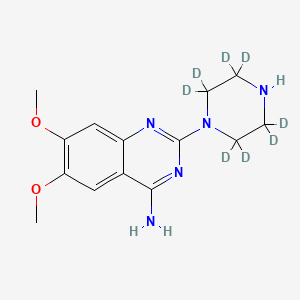

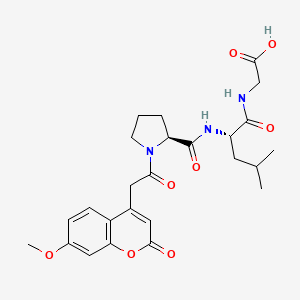
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
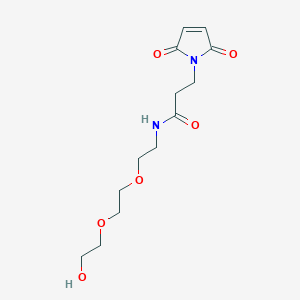
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
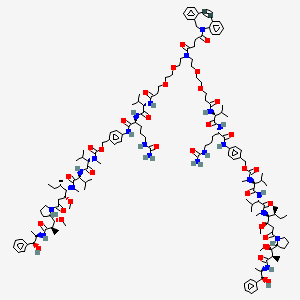
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
